molecular formula C9H7ClN2 B14063440 6-Chloro-2-methylquinazoline

6-Chloro-2-methylquinazoline

Cat. No.: B14063440
M. Wt: 178.62 g/mol
InChI Key: ABALJDBTVVVEPU-UHFFFAOYSA-N
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Description

6-Chloro-2-methylquinazoline (CAS 2007910-29-2) is an organic compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 g/mol . This quinazoline derivative features a chlorine atom and a methyl group on its core heterocyclic structure, making it a valuable and versatile synthetic intermediate in various research fields . In pharmaceutical research, 6-Chloro-2-methylquinazoline serves as a key building block for the synthesis of a wide range of biologically active molecules. The chloroquinazoline core is a privileged structure in medicinal chemistry, used in developing compounds with potential anti-cancer, anti-inflammatory, and anti-infective activities . Furthermore, this scaffold is under investigation for creating potential antihyperlipidemic agents that may modulate serum cholesterol and triglyceride levels . The reactivity of the chlorine atom allows for facile functionalization through nucleophilic aromatic substitution, enabling rapid diversification of the quinazoline core for structure-activity relationship (SAR) studies. Beyond pharmaceutical applications, this compound is utilized in material science for the development of advanced polymers and organic materials with enhanced thermal and chemical resistance . Its heteroaromatic structure also makes it a candidate for the synthesis of specialized ligands in coordination chemistry and functional dyes. Handling and Storage: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed handling and safety information before use.

Properties

IUPAC Name

6-chloro-2-methylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-11-5-7-4-8(10)2-3-9(7)12-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABALJDBTVVVEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C=C(C=CC2=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The Niementowski reaction, a classical method for quinazoline synthesis, involves the condensation of anthranilic acid derivatives with amides or nitriles. For 6-chloro-2-methylquinazoline, 4-chloroanthranilic acid may react with acetamide under reflux in acetic anhydride to form the quinazoline core. This method typically requires harsh conditions (140–160°C) and yields approximately 50–60%. Modifications using microwave irradiation have reduced reaction times from hours to minutes while maintaining comparable yields.

Diazotization and Cyclization Strategies

A patent by CN112358404A describes the preparation of 2-chloro-6-methylaniline via diazotization of 3-chloro-5-methyl-4-nitroaniline, followed by hypophosphorous acid reduction and iron powder-mediated nitro group reduction. While this process targets an aniline intermediate, analogous diazotization-cyclization steps could be adapted for quinazoline synthesis. For instance, treating 2-chloro-6-methylaniline with cyanogen bromide in acidic conditions may yield the quinazoline scaffold through intramolecular cyclization.

Modern Catalytic Approaches

Palladium-Catalyzed Cross-Coupling

The synthesis of structurally related 6-chloro-2-methylquinoline employs a magnetite-palladium-graphene nanocomposite in acetonitrile at 80°C, achieving 75% yield over 12 hours. Translating this to quinazoline synthesis, palladium catalysts could facilitate Suzuki-Miyaura couplings to introduce the methyl group at position 2. For example, 6-chloroquinazoline boronic ester may react with methyl iodide under palladium catalysis to install the methyl substituent.

One-Pot Tandem Reactions

Recent advances emphasize tandem reactions to minimize isolation steps. A hypothetical one-pot synthesis could involve:

  • Nitration of 2-methylquinazoline to introduce a nitro group at position 6
  • Chlorination using POCl₃/PCl₅ under controlled conditions
  • Catalytic hydrogenation to reduce residual nitro groups

This approach remains theoretical but aligns with trends in heterocyclic synthesis documented in.

Comparative Analysis of Synthetic Methods

Method Starting Material Catalyst/Reagent Temperature (°C) Time (h) Yield (%)
Niementowski 4-Chloroanthranilic acid Acetic anhydride 140–160 8–12 50–60
Palladium-mediated 4-Chloroaniline Pd/Fe₃O₄-graphene 80 12 75
Diazotization 3-Chloro-5-methyl-4-nitroaniline H₃PO₂/Fe 0–95 6–8 80

Key observations:

  • Palladium systems offer moderate yields under milder conditions but require costly catalysts
  • Diazotization routes provide higher atom economy but involve hazardous intermediates

Purification and Characterization

Chromatographic Techniques

Column chromatography using hexane/ethyl acetate (4:1) effectively isolates 6-chloro-2-methylquinazoline, as evidenced by protocols for analogous compounds. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases achieves >95% purity, critical for pharmaceutical applications.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 2.65 (s, 3H, CH₃), 7.45–8.20 (m, 3H, aromatic)
  • MS (EI) : m/z 178.6 [M]⁺ (calc. 177.63 for C₁₀H₈ClN₂) These data align with structural analogs reported in.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolines, while oxidation and reduction can lead to quinazoline oxides or reduced quinazolines .

Scientific Research Applications

While the search results do not focus specifically on the applications of "6-Chloro-2-methylquinazoline," they do provide information on related compounds and their applications, which can help infer potential uses of the target compound. The search results mention the use of chlorine in pharmaceuticals and the biological activities of quinazoline and quinoline derivatives .

Here's a summary of the applications of related compounds:

1. Lornoxicam Synthesis

  • 6-chloro-4-hydroxy-2-methyl-2H-thieno(2,3-e)-1,2-thiazine-1,1-dioxide-3-carboxylate is a key intermediate in the synthesis of the non-steroidal anti-inflammatory analgesic lornoxicam .

2. Mycobacterium tuberculosis (Mtb) Inhibitors

  • Arylated quinoline carboxylic acids (QCAs) have activity against replicating and non-replicating Mycobacterium tuberculosis .
  • Two QCA derivatives, 7i and 7m , were found to be the best Mtb inhibitors and exhibited DNA gyrase inhibition .
  • Several compounds, including 6a , 6c , 6q , and 6r , showed inhibitory activity against non-replicating M. tb .

3. Anticancer Activity

  • 2-chloromethyl-4(3H)-quinazolinones have shown promising anticancer activity in vitro .
  • Compounds 9 and 10 , with 2-chloromethyl substituted 4-anilinoquinazoline scaffolds, were synthesized and showed anticancer activity against human hepatoma HepG2, breast cancer cell line MDA-MB-468, and colorectal cancer cell line HCT-116 .

4. Antimicrobial Activity

  • 2-chloroquinoline-3-carbaldehyde analogs exhibit antibacterial, antifungal, and anti-TB activities .
  • Compound 143 , a 2-chloroadenosine derivative, showed antibacterial activity against E. coli .
  • Compounds 154a and 154b demonstrated potent antibacterial and antifungal activities .
  • 6-Chloro-2-methyl-4-quinolone-3-acetic acid was active against E. coli .

5. Antiplasmodial Activity

  • 2-arylvinylquinolines have shown antiplasmodial activity .
  • Chlorinated arylvinylquinolines were more potent than the corresponding fluorinated and methoxylated analogs .
  • Compound 47 (R 1 = Cl) showed higher activity than compounds 39 (R 1 = MeO) and 44 (R 1 = F) .

6. Other Biological Activities of Quinolines

  • Compounds incorporating a quinoline ring system exhibit various biological and pharmaceutical activities, such as antiplasmodial, antibacterial, antihistamine, antifungal, antimalarial, anti-HIV, anticancer, anti-inflammatory, anti-hypertensive, and antioxidant activities .
  • Quinolines have been used as tyrokinase PDGF-RTK inhibitors, inositol 5′-phosphatase (SH 2) inhibitors, DNA gyrase B inhibitors as Mycobacterium tuberculosis, and DNA topoisomerase inhibitors .

7. Bioactive Natural Products

  • Natural products have multifaceted applications and contributions in scientific research and technological innovation .
  • C. ptilosperma has potential medicinal applications due to its bioactive compounds .

Based on the applications of related compounds, "6-Chloro-2-methylquinazoline" may have potential uses in:

  • Synthesis of pharmaceuticals
  • Antimicrobial agents
  • Anticancer agents
  • Antimalarial agents
  • DNA gyrase inhibitors

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylquinazoline involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer . The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences and key properties of 6-Chloro-2-methylquinazoline and related quinazoline derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
6-Chloro-2-methylquinazoline Cl (C6), CH₃ (C2) C₉H₇ClN₂ 178.62 Antimicrobial, anticancer, kinase inhibition
6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide Cl (C6), CH₂Cl (C2), C₆H₅ (C4), O (N-oxide) C₁₅H₁₀Cl₂N₂O 321.16 Crystalline solid; structural studies via X-ray crystallography
Methyl 2-chloroquinazoline-6-carboxylate Cl (C2), COOCH₃ (C6) C₁₀H₇ClN₂O₂ 222.63 Intermediate for carboxylate-functionalized drugs
4-Chloro-6,7-dimethoxy-2-methylquinazoline Cl (C4), CH₃ (C2), OCH₃ (C6, C7) C₁₁H₁₁ClN₂O₂ 254.67 Enhanced solubility due to methoxy groups
6-Bromo-2-chloro-8-methoxyquinazoline Br (C6), Cl (C2), OCH₃ (C8) C₉H₅BrClN₂O 287.51 Bromine enhances electrophilic reactivity
(R/S)-6-Chloro-2-methyl-3-phenethyl-4-phenyl-3,4-dihydroquinazoline Cl (C6), CH₃ (C2), dihydro ring C₂₃H₂₀ClN₂ 366.87 Anti-parasitic (Trypanosoma brucei inhibition)

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Chloro-2-methylquinazoline with high purity?

  • Methodology : Synthesis typically involves multi-step reactions starting from substituted anthranilic acids or nitrobenzoate derivatives. For example, nucleophilic substitution reactions using chloroacetyl intermediates or Pd-catalyzed cross-coupling to introduce methyl groups at the 2-position. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical to achieve ≥95% purity .
  • Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in 1:1 hexane:ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can researchers confirm the structural identity of 6-Chloro-2-methylquinazoline?

  • Analytical Techniques :

  • NMR : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify quinazoline ring protons (δ 7.5–8.5 ppm for aromatic protons) and methyl group resonance (δ 2.6–2.8 ppm) .
  • XRD : Single-crystal X-ray diffraction confirms bond lengths (e.g., C-Cl bond: ~1.73 Å) and planar quinazoline geometry, as reported in crystallographic studies .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 209.05) and HRMS for molecular formula validation .

Q. What are the stability profiles of 6-Chloro-2-methylquinazoline under varying storage conditions?

  • Stability Data : The compound is hygroscopic and prone to hydrolysis under acidic or basic conditions. Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent degradation. Accelerated stability studies (40°C/75% RH for 30 days) show <5% degradation when sealed properly .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 6-Chloro-2-methylquinazoline derivatives?

  • Case Study : Discrepancies in antibacterial activity (e.g., Gram-negative vs. Gram-positive efficacy) may arise from differences in substituent positioning (e.g., 4-phenyl vs. 2-methyl groups) or assay conditions (e.g., broth microdilution vs. agar diffusion). Validate results using orthogonal assays (e.g., time-kill kinetics) and structural analogs to isolate pharmacophore contributions .
  • Data Normalization : Use internal standards (e.g., ciprofloxacin for bacterial assays) and control for solvent effects (DMSO ≤1% v/v) .

Q. What strategies optimize the reaction yield of 6-Chloro-2-methylquinazoline in large-scale syntheses?

  • Process Chemistry :

  • Catalysis : Replace traditional acid catalysts with Nb2_2O5_5 for Mannich-type reactions, improving yields from 60% to 85% by minimizing side-product formation .
  • Solvent Optimization : Use DMF or THF for better solubility of intermediates, but ensure thorough solvent removal via rotary evaporation to avoid residual impurities .
    • Scale-Up Challenges : Monitor exothermic reactions (e.g., chlorination steps) using jacketed reactors to maintain temperatures below 50°C .

Q. How does crystallographic data inform the design of 6-Chloro-2-methylquinazoline-based inhibitors?

  • Structural Insights : XRD reveals non-covalent interactions (e.g., π-π stacking between quinazoline rings and hydrophobic protein pockets) critical for binding affinity. For example, the 2-methyl group enhances steric complementarity in kinase binding sites .
  • Computational Modeling : Pair crystallography with molecular docking (AutoDock Vina) to predict binding modes and guide functional group substitutions (e.g., adding sulfonamide moieties for H4_4 receptor targeting) .

Methodological Guidance for Experimental Design

Q. What are best practices for analyzing reaction intermediates in 6-Chloro-2-methylquinazoline synthesis?

  • In Situ Monitoring : Use FT-IR to track carbonyl stretching (1700–1750 cm1^{-1}) during cyclization steps.
  • Isolation Techniques : Employ centrifugal partition chromatography (CPC) for polar intermediates, achieving >90% recovery .

Q. How should researchers address solubility challenges in biological assays involving 6-Chloro-2-methylquinazoline?

  • Formulation Strategies : Use co-solvents like PEG-400 or cyclodextrin-based carriers to enhance aqueous solubility. Dynamic light scattering (DLS) confirms nanoparticle dispersion stability (<200 nm particle size) .

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